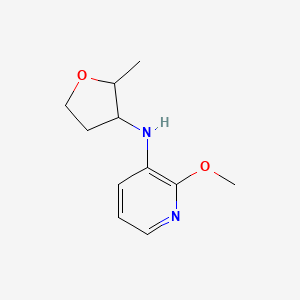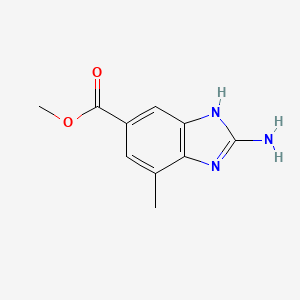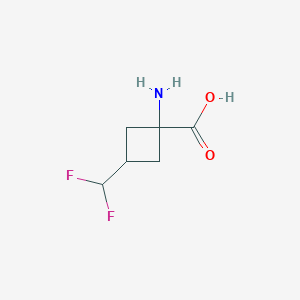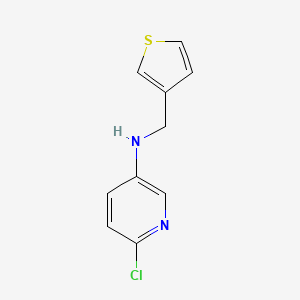![molecular formula C9H10ClF3N2O B13325738 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride](/img/structure/B13325738.png)
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic structure with an azabicyclohexane ring and a trifluoromethyl-substituted isoxazole ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines to form CHF2-substituted 3-azabicyclo[3.1.0]hexanes . This process is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols developed in academic research can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride has several scientific research applications, including:
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials with specialized properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may lack the trifluoromethyl group or have different substituents on the isoxazole ring.
Trifluoromethyl-substituted isoxazoles: These compounds contain the trifluoromethyl group and isoxazole ring but do not have the azabicyclohexane structure.
Uniqueness
The uniqueness of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride lies in its combination of the azabicyclohexane ring and the trifluoromethyl-substituted isoxazole ring. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10ClF3N2O |
|---|---|
Molekulargewicht |
254.63 g/mol |
IUPAC-Name |
3-(3-azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)7-1-6(14-15-7)8-2-5(8)3-13-4-8;/h1,5,13H,2-4H2;1H |
InChI-Schlüssel |
YGEKOGFWARKISK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1(CNC2)C3=NOC(=C3)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
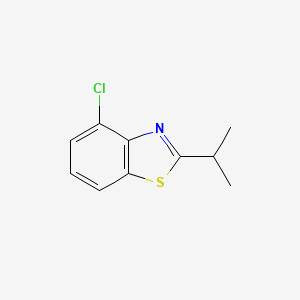
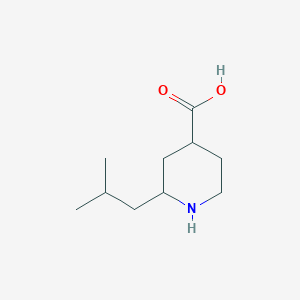
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
![2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13325679.png)
![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)

![tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)

